

Application Notes: Favipiravir as a Positive Control in Antiviral Experiments

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Compound of Interest

Compound Name: Favipiravir

Cat. No.: B1662787

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Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that selectively and potently inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses. [1] Originally approved in Japan for treating influenza strains unresponsive to other antivirals, its robust mechanism of action and broad efficacy make it an ideal positive control for in vitro and in vivo antiviral screening and research experiments. [2][3] **Favipiravir** acts as a prodrug, meaning it is converted into its active form intracellularly, which then targets the highly conserved RdRp enzyme essential for the replication of many viruses. [4][5] This document provides detailed application notes, experimental protocols, and performance data for using **Favipiravir** as a positive control.

Mechanism of Action

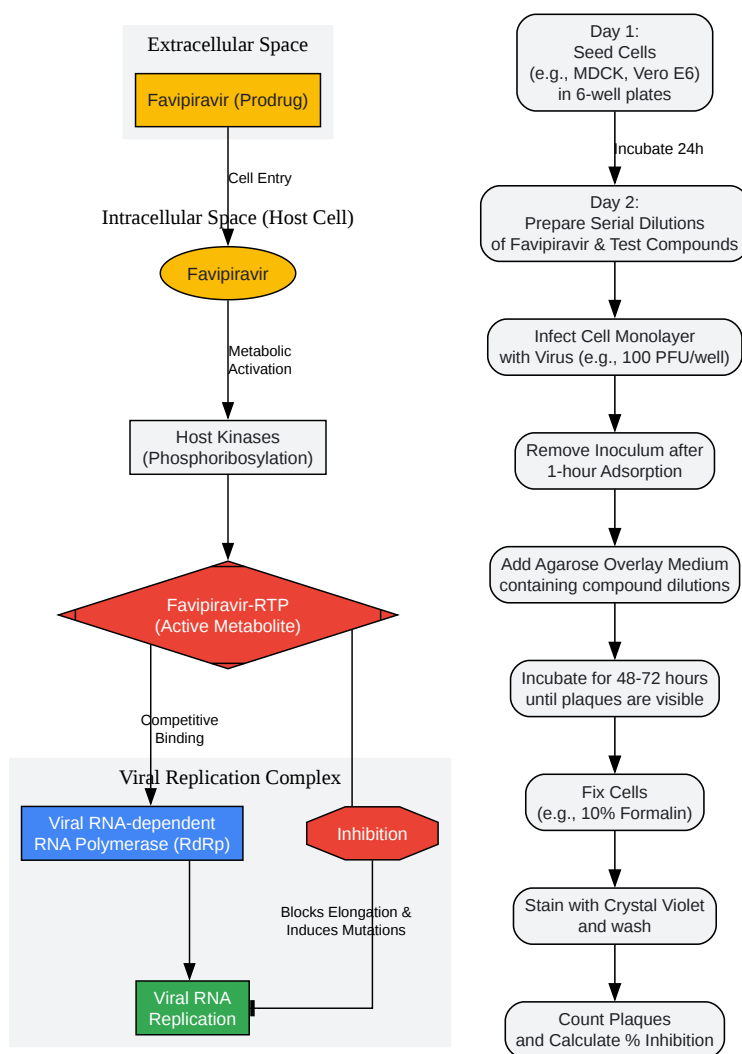
Favipiravir is a pyrazinecarboxamide derivative that functions as a prodrug. [1][3] Upon entering the host cell, it undergoes phosphoribosylation to become its active form, **favipiravir** ribofuranosyl-5'-triphosphate (**Favipiravir**-RTP). [1][4] This active metabolite mimics purine nucleosides (adenosine or guanosine) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). [5][6][7]

The primary mechanisms of viral inhibition by **Favipiravir**-RTP are:

- Chain Termination: Incorporation of **Favipiravir**-RTP into a nascent viral RNA strand can prevent further elongation, halting viral genome replication. [2][5]

- Lethal Mutagenesis: The incorporation of the drug can also introduce mutations into the viral genome at a high rate, leading to the production of non-viable viral progeny.[4][5]

This dual action targets a highly conserved enzyme across many RNA viruses, which explains its broad-spectrum activity.[1][4]



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References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Favipiravir - Wikipedia [en.wikipedia.org]
- 4. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 5. sterispharma.com [sterispharma.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Favipiravir as a Positive Control in Antiviral Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662787#use-of-favipiravir-as-a-positive-control-in-antiviral-experiments]

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